![molecular formula C11H13N3O3S B187894 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 28004-59-3](/img/structure/B187894.png)
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that features a thiadiazole ring substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 3,4,5-trimethoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound .
Chemical Reactions Analysis
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Scientific Research Applications
Chemistry
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Conversion of the thiadiazole ring to a thiadiazoline ring.
- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions with various reagents.
Biology
The compound exhibits promising biological activities that make it a candidate for further research:
- Anticancer Activity : Studies have shown that it can inhibit tumor growth by targeting specific cellular pathways.
- Antifungal and Antibacterial Properties : It demonstrates efficacy against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, making it valuable in pharmaceutical applications.
Medicine
Research indicates potential therapeutic applications in treating various diseases:
- Cancer Treatment : Its ability to inhibit certain enzymes involved in cancer progression positions it as a candidate for drug development.
- Neurological Disorders : Preliminary studies suggest its effectiveness in models of Alzheimer’s disease and depression.
Case Studies
-
Anticancer Research :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds exhibited significant cytotoxic effects on cancer cell lines. The trimethoxyphenyl group was crucial for enhancing the anticancer activity.
-
Antibacterial Efficacy :
- Research indicated that this compound showed potent activity against Mycobacterium tuberculosis, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine include:
- 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole
- 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole These compounds share the trimethoxyphenyl group but differ in their heterocyclic rings, which can lead to variations in their biological activities and applications . The unique combination of the trimethoxyphenyl group with the thiadiazole ring in this compound contributes to its distinct properties and potential uses.
Biological Activity
5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 267.304 g/mol |
CAS Number | 28004-59-3 |
Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various amine groups. The specific synthetic routes can vary but often include the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.
Antimicrobial Properties
Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety possess antimicrobial properties against various bacterial strains such as Salmonella typhi and E. coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. In particular:
- Cytotoxicity Studies : The compound demonstrated notable cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For example, one study reported an IC value of 29 µM against HeLa cells .
- Mechanism : The increased lipophilicity of certain derivatives enhances their interaction with biological targets, leading to improved anticancer efficacy .
Other Biological Activities
Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been linked to several other pharmacological activities:
- Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
- Analgesic and Anxiolytic Effects : There is emerging evidence supporting their potential as analgesics and anxiolytics .
Case Studies
- Antimicrobial Activity : A study assessed various thiadiazole derivatives for their inhibition zones against E. coli and S. aureus. Compounds with specific substitutions showed inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk .
- Cytotoxicity Evaluation : In a comparative study involving multiple thiadiazole derivatives, compound 2g exhibited significant anti-proliferative effects on LoVo and MCF-7 cell lines with IC values significantly lower than those of standard chemotherapeutics .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKNOBOTVECTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182288 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28004-59-3 | |
Record name | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28004-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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